molecular formula C10H8N2 B15233159 6-Ethynyl-2-methylimidazo[1,2-A]pyridine

6-Ethynyl-2-methylimidazo[1,2-A]pyridine

Cat. No.: B15233159
M. Wt: 156.18 g/mol
InChI Key: ITCVUDGIEDYUMX-UHFFFAOYSA-N
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Description

6-Ethynyl-2-methylimidazo[1,2-a]pyridine is a chemical building block based on the privileged imidazo[1,2-a]pyridine scaffold, designed for research and development in medicinal chemistry. This scaffold is recognized for its significant versatility and is featured in compounds investigated for a range of therapeutic areas . The ethynyl substituent at the 6-position presents a reactive handle for further synthetic modification via click chemistry or metal-catalyzed cross-couplings, enabling the construction of more complex molecular architectures for structure-activity relationship (SAR) studies. Researchers can leverage this compound to develop novel analogs targeting various biological pathways. The imidazo[1,2-a]pyridine core has demonstrated potent activity in diverse research models, including anticonvulsant and antituberculosis assays . Furthermore, closely related compounds act as potassium-competitive acid blockers (P-CABs), inhibiting gastric acid secretion by targeting the H+, K+-ATPase . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

6-ethynyl-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H8N2/c1-3-9-4-5-10-11-8(2)6-12(10)7-9/h1,4-7H,2H3

InChI Key

ITCVUDGIEDYUMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-2-methylimidazo[1,2-A]pyridine typically involves the functionalization of the imidazo[1,2-A]pyridine core. One common method is the reaction of 2-methylimidazo[1,2-A]pyridine with ethynylating agents under specific conditions. For example, the reaction with ethynyl bromide in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Cross-Coupling Reactions

The ethynyl group serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents:

Palladium-Catalyzed Sonogashira Coupling

The ethynyl group undergoes coupling with aryl or alkyl halides under palladium catalysis. For example:

  • Conditions : Pd(PPh₃)₂Cl₂ (catalyst), CuI (co-catalyst), triethylamine (base), THF, 60–80°C.

  • Outcome : Forms carbon-carbon bonds with aryl/alkyl halides, yielding substituted imidazo[1,2-a]pyridines .

Ullmann-Type Coupling

Copper-mediated couplings facilitate aryl-ether or aryl-amine bond formation:

  • Conditions : CuI (catalyst), K₂CO₃ (base), dioxane, reflux (3 days).

  • Example : Coupling with iodobenzene produces 6-(phenylethynyl)-2-methylimidazo[1,2-a]pyridine .

Oxidation Reactions

The ethynyl group is susceptible to oxidation under controlled conditions:

Ethynyl to Carbonyl Conversion

  • Conditions : KMnO₄ in acidic (H₂SO₄) or basic (NaOH/H₂O₂) media.

  • Outcome : Ethynyl group oxidizes to a ketone, yielding 6-acetylimidazo[1,2-a]pyridine derivatives.

Cyclization and Cycloaddition Reactions

The ethynyl group participates in cycloadditions to form fused heterocycles:

Huisgen Azide-Alkyne Cycloaddition

  • Conditions : Cu(I) catalyst, room temperature, "click" chemistry.

  • Outcome : Forms 1,2,3-triazole-linked conjugates, enhancing pharmacological potential .

Functionalization of the Imidazo[1,2-a]Pyridine Core

Electrophilic substitution occurs at the electron-rich positions of the heterocycle:

Nitration

  • Conditions : HNO₃/H₂SO₄ at 0–5°C.

  • Outcome : Nitration at position 5 or 7, yielding nitro derivatives for further reduction .

Halogenation

  • Conditions : NBS (N-bromosuccinimide) in DMF, 50°C.

  • Outcome : Bromination at position 3, enabling subsequent Suzuki couplings .

Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency for time-sensitive transformations:

Cyclocondensation

  • Conditions : NMP solvent, 180°C (microwave), 1 hour.

  • Outcome : Rapid synthesis of 6-ethynyl derivatives from halo-precursors .

Mechanistic Insights

  • Cross-Couplings : Palladium/copper systems facilitate oxidative addition and transmetallation steps, forming carbon-carbon bonds .

  • Oxidation : Proceeds via dihydroxylation of the ethynyl group, followed by tautomerization to a ketone.

Scientific Research Applications

6-Ethynyl-2-methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethynyl-2-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of 6-Ethynyl-2-methylimidazo[1,2-A]pyridine with similar compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) pKa (Predicted) Density (g/cm³) Key Applications
This compound Ethynyl (6), Methyl (2) ~183.2* N/A N/A Antitubercular research
6-Methoxy-2-phenylimidazo[1,2-a]pyridine Methoxy (6), Phenyl (2) 330.4 5.10 ± 0.50 1.10 ± 0.1 Pharmacological screening
6-Chloro-2-methylimidazo[1,2-a]pyridine Chloro (6), Methyl (2) 182.6 N/A N/A Safety/toxicology studies
3-Acetyl-2-methylimidazo[1,2-a]pyridine Acetyl (3), Methyl (2) 174.2 N/A N/A Biochemical intermediates

*Calculated based on structural formula.

  • Ethynyl vs.
  • Methyl at Position 2 : Common in imidazo[1,2-a]pyridines, this substituent sterically shields the core, improving metabolic stability .

Pharmacological Activity

  • Antitubercular Potential: The ethynyl group in this compound may enhance activity against Mycobacterium tuberculosis by mimicking natural alkyne-containing metabolites, as seen in related compounds .
  • Antikinetoplastid Activity: Nitroimidazo[1,2-a]pyridines (e.g., 3-nitro derivatives) exhibit potent activity against Leishmania and Trypanosoma spp., though the ethynyl analog’s efficacy remains uncharacterized .
  • Safety Profile : 6-Chloro-2-methylimidazo[1,2-a]pyridine requires stringent handling due to inhalation risks, suggesting halogenated analogs may pose higher toxicity than ethynyl derivatives .

Structural Modifications and Trends

  • Position 6 Modifications: Ethynyl: Enhances rigidity and electronic effects. Methoxy: Increases hydrophilicity (pKa ~5.10) but may reduce CNS penetration .
  • Position 2 Modifications :
    • Methyl: Common for metabolic stability; phenyl groups (e.g., in 6-Methoxy-2-phenyl) may enhance π-π stacking in receptor binding .

Q & A

Q. What are the standard synthetic protocols for preparing imidazo[1,2-a]pyridine derivatives like 6-Ethynyl-2-methylimidazo[1,2-a]pyridine?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from precursors such as 2-aminopyridines. A common approach includes cyclization with acetylenic or carbonyl-containing reagents under acidic or catalytic conditions. For example, cyclization using iodine catalysts or acid-mediated condensations (e.g., HCl in ethanol) yields the fused bicyclic core . Key steps include:
  • Precursor Functionalization : Introducing ethynyl or methyl groups via Sonogashira coupling or alkylation.
  • Cyclization : Optimizing temperature (60–100°C) and solvent polarity (ethanol, DMF) to enhance yield .
  • Purification : Chromatography (HPLC) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • Structural Confirmation : NMR (¹H/¹³C) to verify substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • Purity Assessment : HPLC with UV detection at 254 nm .
  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds .

Q. What are the primary biological activities reported for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : These compounds exhibit diverse bioactivities, including:
  • Anticancer : Evaluated via MTT assays on cell lines (e.g., HepG2, MCF-7) with IC₅₀ values <20 µM .
  • Antimicrobial : Disk diffusion assays against E. coli and S. aureus .
  • Neuromodulatory : GABA receptor binding studies, comparing activity to zolpidem .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test iodine, Lewis acids (e.g., ZnCl₂), or organocatalysts to enhance cyclization efficiency .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
  • Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (temperature, reagent ratios) .

Q. What strategies resolve contradictions in reported biological activities across imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., ethynyl vs. methyl) and test activity .
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain inconsistent in vivo results .

Q. How can computational methods enhance drug design for imidazo[1,2-a]pyridine-based therapeutics?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predict electronic properties (HOMO-LUMO gaps) to guide substituent selection .
  • Molecular Docking : Simulate binding to target proteins (e.g., kinases, GPCRs) using AutoDock Vina .
  • Molecular Dynamics (MD) : Study ligand-receptor stability over 100-ns simulations .

Q. What experimental designs are critical for evaluating anticancer efficacy in imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • Cell Line Panels : Include resistant lines (e.g., cisplatin-resistant A375) to assess broad-spectrum activity .
  • Dose-Response Curves : Use 8-point dilution series to calculate precise IC₅₀ values .
  • Combination Studies : Test synergy with standard chemotherapeutics (e.g., doxorubicin) via Chou-Talalay analysis .

Q. How do researchers address stability challenges during storage of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • Lyophilization : Store as lyophilized powders under argon at -20°C to prevent hydrolysis .
  • Light Sensitivity : Use amber vials to avoid photodegradation of ethynyl groups .
  • Purity Monitoring : Regular HPLC checks to detect decomposition products .

Data Analysis & Mechanistic Questions

Q. What statistical approaches are used to analyze SAR data in imidazo[1,2-a]pyridine studies?

  • Methodological Answer :
  • Multivariate Regression : Correlate substituent properties (logP, steric bulk) with bioactivity .
  • Cluster Analysis : Group compounds by activity profiles to identify key structural motifs .
  • Machine Learning : Train Random Forest models on public datasets (ChEMBL) to predict novel derivatives .

Q. How can researchers validate target engagement for imidazo[1,2-a]pyridine derivatives in neurological studies?

  • Methodological Answer :
  • Radioligand Binding Assays : Use ³H-labeled derivatives to quantify receptor occupancy (e.g., GABAₐ) .
  • CRISPR Knockout Models : Validate specificity by testing activity in target-deficient cell lines .
  • PET Imaging : Develop ¹⁸F-labeled analogs for in vivo target visualization .

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